molecular formula C9H9BrO2 B7938787 2-Bromo-4-ethoxybenzaldehyde

2-Bromo-4-ethoxybenzaldehyde

Cat. No.: B7938787
M. Wt: 229.07 g/mol
InChI Key: MSPJFUIGOFAMMI-UHFFFAOYSA-N
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Description

2-Bromo-4-ethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO2. It is a brominated derivative of benzaldehyde, featuring an ethoxy group at the para position relative to the aldehyde group. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-ethoxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 4-ethoxybenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and may be catalyzed by a Lewis acid like iron(III) bromide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-ethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethoxybenzaldehyde primarily involves its reactivity as an electrophile due to the presence of the aldehyde group. The bromine atom also contributes to its reactivity by facilitating substitution reactions. The compound can interact with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Comparison: 2-Bromo-4-ethoxybenzaldehyde is unique due to the presence of the ethoxy group, which influences its reactivity and solubility compared to its methoxy, chloro, and methyl counterparts. The ethoxy group can enhance the compound’s ability to participate in certain reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-4-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPJFUIGOFAMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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